2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that features both a pyrazole and an isoindole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the nitro group on the pyrazole ring and the isoindole structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Isoindole Moiety: The isoindole structure can be synthesized via the cyclization of an appropriate precursor, such as a phthalimide derivative.
Coupling Reaction: The final step involves the coupling of the nitro-pyrazole with the isoindole derivative under suitable conditions, often using a base or a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nitrating Agents: Nitric acid, sulfuric acid.
Bases and Catalysts: Sodium hydroxide, potassium carbonate, transition metal catalysts.
Major Products
The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various cyclized heterocyclic compounds .
Scientific Research Applications
2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(1H-Pyrazol-1-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(4-Nitro-1H-imidazol-1-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
The uniqueness of 2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific combination of the nitro-pyrazole and isoindole moieties, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-[2-(4-nitropyrazol-1-yl)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-12-10-3-1-2-4-11(10)13(19)16(12)6-5-15-8-9(7-14-15)17(20)21/h1-4,7-8H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFNOFLQWGQMCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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